Piperonylic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Piperonylic acid can be synthesized through the oxidation of piperonal using potassium permanganate. The procedure involves heating piperonal with water and adding a solution of potassium permanganate over a period of forty to forty-five minutes. The mixture is then filtered, acidified with hydrochloric acid, and the resulting this compound is collected .

Industrial Production Methods: Industrial production methods for this compound typically involve the same oxidation process using piperonal and potassium permanganate due to its efficiency and high yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Piperonyl-Säure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Reaktion mit starken Oxidationsmitteln wie Kaliumpermanganat oder Ozon.

Reduktion: Reaktion mit Reduktionsmitteln wie Natrium Amalgam.

Substitution: Reaktion mit Halogenen gefolgt von Natriumhydroxid.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Ozon.

Reduktion: Natrium Amalgam.

Substitution: Halogene, Natriumhydroxid.

Wichtigste gebildete Produkte:

Oxidation: Piperonal und Piperonyl-Säure.

Reduktion: α- und β-Dihydropiperinsäure.

Substitution: Verschiedene halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Insecticidal Activities

Recent studies have highlighted the effectiveness of piperonylic acid derivatives against several bacterial strains and pests. One notable study demonstrated that certain derivatives exhibited significant antibacterial activity against Pseudomonas syringae pv. Actinidiae (Psa), achieving inhibition rates of 99% at 100 μg/ml and 85% at 50 μg/ml. These results surpassed those of traditional bactericides like thiodiazole-copper and bismerthiazol . Additionally, some derivatives showed moderate insecticidal effects against Spodoptera frugiperda, indicating potential for use in agrochemical formulations .

| Compound | Bacterial Strain | Inhibition at 100 μg/ml | Inhibition at 50 μg/ml |

|---|---|---|---|

| This compound Derivative | Pseudomonas syringae pv. Actinidiae | 99% | 85% |

| Thiodiazole-Copper | Pseudomonas syringae pv. Actinidiae | 84% | 77% |

| Bismerthiazol | Pseudomonas syringae pv. Actinidiae | 96% | 78% |

Dermatological Applications

This compound has shown promise in dermatology, particularly in promoting hair growth. A randomized double-blind study indicated that topical formulations containing this compound significantly enhanced hair growth compared to placebo treatments. The mechanism involves the activation of the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in hair follicle development and regeneration .

The compound was found to increase the expression of Wnt-related genes and downregulate DKK1, thereby activating the Wnt/β-catenin signaling pathway, essential for hair follicle development .

Activation of EGFR Signaling

This compound activates EGFR, leading to downstream signaling that promotes cell proliferation and survival in keratinocytes. Studies have shown that treatment with this compound results in increased tyrosine phosphorylation of EGFR, which is critical for its activation .

Inhibition of Tyrosinase

Research indicates that this compound acts as a reversible inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition may have implications for skin lightening treatments and managing hyperpigmentation disorders .

Case Studies

- Case Study on Hair Growth : A clinical trial involving participants with androgenetic alopecia demonstrated significant improvement in hair density after applying a this compound formulation over a period of three months. The study reported a statistically significant increase in hair count compared to baseline measurements .

- Case Study on Antibacterial Efficacy : In agricultural applications, a series of field trials were conducted using this compound derivatives as an eco-friendly alternative to conventional pesticides. Results showed reduced bacterial infections in crops treated with these compounds compared to untreated controls, validating their potential as effective agrochemicals .

Wirkmechanismus

Piperonylic acid exerts its effects by selectively inactivating the trans-cinnamate 4-hydroxylase enzyme. This inactivation is time-dependent and results from the formation of a stable metabolite-P450 complex. The formation of this complex is reversible with substrate or other strong ligands of the enzyme . Additionally, this compound can bind to the epidermal growth factor receptor (EGFR) and induce an intracellular signaling cascade, leading to the transcription of genes responsible for cell growth and wound healing .

Vergleich Mit ähnlichen Verbindungen

- Trans-cinnamic acid

- Piperonal

- Safrole

- Isosafrole

- Protocatechuic acid

Comparison: Piperonylic acid is unique due to its selective, mechanism-based inactivation of the trans-cinnamate 4-hydroxylase enzyme, which is not observed in the other similar compounds. Additionally, its ability to bind to the epidermal growth factor receptor and promote wound healing further distinguishes it from other related compounds .

Biologische Aktivität

Piperonylic acid, a natural compound derived from black pepper (Piper nigrum L.) and long pepper (Piper longum L.), has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, particularly its effects on keratinocytes and dermal papilla cells (DPCs), and its potential applications in promoting hair growth and wound healing.

This compound is characterized by its small molecular structure, which allows it to interact with various cellular pathways. Notably, it has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell growth and survival. This activation leads to downstream effects that enhance keratinocyte proliferation and survival.

Key Findings from Research Studies

-

Keratinocyte Growth and Survival :

- This compound significantly stimulates the growth of HaCaT cells (human keratinocyte cell line) in a dose-dependent manner. Treatment with 100 μM of this compound increased cell proliferation compared to controls .

- The compound was found to activate ERK and AKT phosphorylation, essential components of the EGFR signaling pathway, thereby promoting cell survival .

- Wound Healing :

-

Hair Growth Promotion :

- In dermal papilla cells, this compound not only activated EGFR but also stimulated the Wnt/β-catenin pathway, both of which are vital for hair follicle development and cycling. The compound increased the expression of cyclin D and alkaline phosphatase (ALP), markers associated with DPC activity and hair growth .

Data Tables

| Biological Activity | Mechanism | Cell Type | Concentration | Effect |

|---|---|---|---|---|

| Keratinocyte Proliferation | EGFR Activation | HaCaT Cells | 100 μM | Increased cell growth |

| Wound Healing | EGFR Activation | Mouse Model | Topical | Enhanced closure rates |

| Hair Growth Promotion | EGFR & Wnt/β-catenin Activation | Dermal Papilla Cells | Varies | Increased DPC activity |

Case Studies

-

Topical Application in Mice :

A study demonstrated that topical this compound significantly accelerated wound healing in mice by activating EGFR signaling pathways. The results indicated that treatment led to faster recovery times compared to untreated controls . -

Human Clinical Study on Hair Growth :

A clinical trial involving a formulation containing this compound showed significant improvements in hair growth compared to a placebo. Participants reported enhanced hair density and thickness after consistent application over several weeks .

Eigenschaften

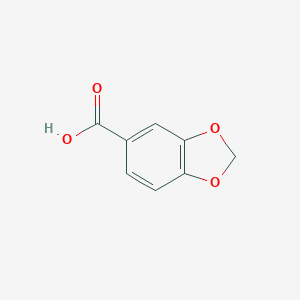

IUPAC Name |

1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVJGIYXDVPQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059104 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Piperonylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-Methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94-53-1 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERONYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperonylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3V1NO0KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 °C | |

| Record name | 3,4-Methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.